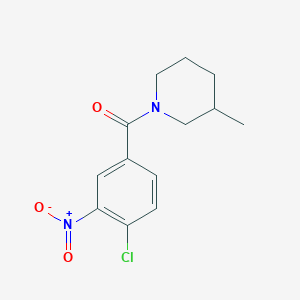![molecular formula C23H19FN2O3 B4935676 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4935676.png)
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide, commonly known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPBA is a benzoxazole derivative that belongs to the family of fluorescent probes. It has shown promise as a fluorescent sensor for detecting metal ions, as well as a potential therapeutic agent for various diseases.
作用机制
The mechanism of action of FPBA is not fully understood. However, it is believed that FPBA exerts its biological effects by binding to specific targets in cells. FPBA has been shown to bind to copper ions, which may play a role in its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
FPBA has been shown to possess anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, FPBA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the main advantages of using FPBA in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and studying cellular processes. However, one limitation of using FPBA is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on FPBA. One area of research is the development of FPBA-based sensors for detecting metal ions in environmental and biological samples. Another area of research is the development of FPBA-based therapeutics for various diseases, including cancer and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of FPBA and its potential toxicity in vivo.
合成方法
The synthesis of FPBA involves the reaction of 4-fluoroaniline with 2-hydroxybenzaldehyde to yield 2-(4-fluorophenyl)-1,3-benzoxazole. The resulting compound is then reacted with 4-propoxybenzoyl chloride to obtain the final product, N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide. The synthesis of FPBA is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
FPBA has been extensively studied for its potential applications in various fields. One of the most notable applications of FPBA is its use as a fluorescent sensor for detecting metal ions. FPBA has been shown to selectively bind to copper ions, and the resulting fluorescence can be used to detect the presence of copper ions in solution. This property of FPBA makes it a potential candidate for developing sensors for detecting metal ions in environmental and biological samples.
Another potential application of FPBA is as a therapeutic agent for various diseases. FPBA has been shown to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease. Additionally, FPBA has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c1-2-13-28-19-10-5-15(6-11-19)22(27)25-18-9-12-21-20(14-18)26-23(29-21)16-3-7-17(24)8-4-16/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZNSOKGNYDQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(mesityloxy)pentyl]piperidine](/img/structure/B4935594.png)
![2-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4935602.png)
![6-(allylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4935607.png)
![N-(2,3-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4935611.png)

![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4935619.png)
![(1S*,4S*)-2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4935626.png)
![N-(4-bromophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4935634.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4935638.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4935663.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4935671.png)

![2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4935697.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]acrylonitrile](/img/structure/B4935698.png)